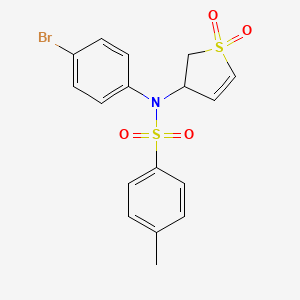

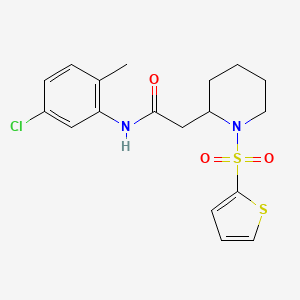

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities, including antitumor, enzyme inhibition, and potential applications in nonlinear optics and as antioxidants. The compound of interest, "N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide," is not directly studied in the provided papers, but related sulfonamide compounds have been extensively researched for their antitumor properties, enzyme inhibition capabilities, and structural characteristics .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involved the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles . Similarly, the synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide was achieved by transforming the precursor compound through a series of reactions, including the use of NMR and mass spectroscopy for structural determination .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, NMR, and mass spectroscopy. For example, the structure of 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone was determined using a combination of these techniques . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the optimized state and molecular orbitals of these compounds .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including bromination using reagents like N,N-dibromobenzenesulfonamide. This reagent has been used for brominating carbanionic substrates under mild conditions and can be recovered and reused . The reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives has also been studied, leading to the formation of various brominated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are crucial for their pharmacological applications. For instance, the poor water solubility of a novel small molecule HIF-1 pathway inhibitor necessitated its delivery in a formulation, highlighting the need for chemical modifications to optimize its function and pharmacology . Theoretical calculations are used to predict properties like free energy and molecular orbitals, which are important for understanding the compound's behavior and interactions .

Case Studies

Several sulfonamide derivatives have been evaluated for their biological activities. Compounds like E7010 and E7070 have shown potent cell cycle inhibition and have progressed to clinical trials . Other derivatives have been tested for their cytotoxicity and potential as carbonic anhydrase inhibitors, with some showing interesting activities . Additionally, enzyme inhibition studies have been conducted on various N-substituted sulfonamides, with some compounds exhibiting excellent inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase .

科学的研究の応用

Enzyme Inhibitory Potential

Another avenue of research has involved investigating the enzyme inhibitory potential of these compounds. A study synthesized new sulfonamides with benzodioxane and acetamide moieties, testing their activity against α-glucosidase and acetylcholinesterase. Most of the compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (Abbasi et al., 2019).

Anticholinesterase and Antioxidant Activities

The derivatives of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide have also been evaluated for their anticholinesterase and antioxidant activities. A study synthesized compounds to assess their inhibitory effect against acetylcholinesterase and butyrylcholinesterase, as well as their antioxidant effect through various assays. This suggests their potential in the treatment of diseases related to cholinesterase inhibition and oxidative stress (Mphahlele et al., 2021).

特性

IUPAC Name |

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4S2/c1-13-2-8-17(9-3-13)25(22,23)19(15-6-4-14(18)5-7-15)16-10-11-24(20,21)12-16/h2-11,16H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGMDPTYESCEPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2499547.png)

![(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2499548.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/no-structure.png)

![2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester](/img/structure/B2499552.png)

![3,4,5-trimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2499553.png)

![2-[[3-(3,4-Dimethoxyphenyl)-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B2499555.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)